Halofantrine hydrochloride
Overview
Description
Halofantrine hydrochloride is an antimalarial drug . It belongs to the phenanthrene class of compounds, which includes quinine and lumefantrine . It is used to treat malaria, a red blood cell infection transmitted by the bite of a mosquito .
Molecular Structure Analysis
Halofantrine’s structure contains a substituted phenanthrene . The molecular formula of Halofantrine hydrochloride is C26H31Cl3F3NO . The average molecular weight is 536.89 .Chemical Reactions Analysis
Halofantrine appears to inhibit the polymerization of heme molecules by the parasite enzyme “heme polymerase”, resulting in the parasite being poisoned by its own waste .Physical And Chemical Properties Analysis
Halofantrine hydrochloride has a water solubility of 0.000111 mg/mL . It has a logP value of 7.34 (ALOGPS) and 8.06 (Chemaxon), and a logS value of -6.7 (ALOGPS) .Scientific Research Applications
Antifungal Properties
Halofantrine Hydrochloride (HAL) has been found to enhance the antifungal properties of oxidative damage agents such as plumbagin, menadione, and H2O2 . It does this by suppressing the response of Candida albicans, a prominent opportunistic pathogenic fungus, to reactive oxygen species (ROS) .
Oxidative Stress Response Inhibitor
HAL acts as an antioxidant ability inhibitor that enhances oxidative stress damage to Candida albicans . This means it can augment the fungicidal capacity of oxidative damage agents, making it a promising therapeutic approach for the treatment of invasive candidiasis .
Enhancing Antifungal Activities
Through a high throughput screening of a Food and Drug Administration (FDA)-approved drug library, HAL was identified to enhance the antifungal activities of oxidative damage agents . This is achieved by suppressing C. albicans’ response to ROS .
Potential Treatment for Invasive Candidiasis
Given its ability to suppress the response of C. albicans to ROS, HAL holds promise as an effective treatment for invasive candidiasis . This is particularly relevant for individuals with compromised immune systems .
Impact on Cytochrome P450 Expression
Experimental hyperlipidemia has shown to decrease cytochrome P450 3A4 and 2C11 expression and to increase liver concentrations and the plasma protein binding of halofantrine (HF) enantiomers .
Mechanism of Action
Target of Action
Halofantrine hydrochloride primarily targets the Fe (II)-protoporphyrin IX in Plasmodium falciparum, the parasite responsible for malaria . It also inhibits the Potassium voltage-gated channel subfamily H member 2 in humans and Plasmepsin-2 in Plasmodium falciparum .
Mode of Action
The mechanism of action of Halofantrine hydrochloride is similar to that of chloroquine, quinine, and mefloquine . It forms toxic complexes with ferritoporphyrin IX , damaging the membrane of the parasite . This action inhibits the polymerization of heme molecules by the parasite enzyme “heme polymerase”, resulting in the parasite being poisoned by its own waste .
Biochemical Pathways
Halofantrine hydrochloride affects the heme polymerization pathway in Plasmodium falciparum. By forming toxic complexes with ferritoporphyrin IX, it disrupts the normal functioning of this pathway, leading to the death of the parasite .
Pharmacokinetics
Halofantrine hydrochloride exhibits wide interindividual variation in absorption . The maximal plasma concentration (Cmax) is achieved approximately 6 hours after oral administration . In patients with malaria, the bioavailability of halofantrine is decreased . The terminal elimination half-life is 5 days in patients with malaria . Halofantrine is biotransformed in the liver to its major metabolite N-debutylhalofantrine .
Result of Action
Halofantrine hydrochloride acts as a synthetic antimalarial which acts as a blood schizonticide . It is effective against multi-drug resistant (including mefloquine resistant) P. falciparum malaria . The compound’s action results in the death of the malaria parasite, thereby alleviating the symptoms of the disease.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Halofantrine hydrochloride. For instance, the absorption of Halofantrine is enhanced when the drug is taken with fatty food . Therefore, it should be taken with food to ensure optimal absorption in patients with malaria . Furthermore, Halofantrine hydrochloride can augment the antifungal properties of oxidative damage agents (plumbagin, menadione, and H2O2) by suppressing the response of C. albicans to reactive oxygen species (ROS) .
Safety and Hazards
Halofantrine can cause abdominal pain, diarrhea, vomiting, rash, headache, itching, and elevated liver enzymes . It can be associated with cardiotoxicity . The most dangerous side effect is cardiac arrhythmias: halofantrine causes significant QT prolongation, and this effect is seen even at standard doses .
properties
IUPAC Name |
3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANGFTDWOFGECH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl3F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045464 | |
Record name | Halofantrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36167-63-2, 66051-64-7 | |
Record name | (±)-Halofantrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36167-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Halofantrine Hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036167632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halofantrine hydrochloride, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halofantrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HALOFANTRINE HYDROCHLORIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B7ENL644K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | HALOFANTRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77DL0Y630 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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